Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate
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Overview
Description
Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate is an organic compound that features a pyridine ring substituted with a methylsulfanyl group and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Formamido Group Addition: The formamido group is typically introduced through a formylation reaction, where a formylating agent such as formic acid or formamide is used.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The formamido group can form hydrogen bonds with biological molecules, influencing their stability and activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]amino}propanoate: Similar structure but with an amino group instead of a formamido group.
Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]carbamoyl}propanoate: Similar structure but with a carbamoyl group instead of a formamido group.
Uniqueness
Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate is unique due to the presence of both the methylsulfanyl and formamido groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-12(2,11(16)17-3)14-9(15)8-6-5-7-13-10(8)18-4/h5-7H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMAGLIKLNHQIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC(=O)C1=C(N=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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